molecular formula C12H13NO3 B070208 4-(2-Oxopiperidin-1-yl)benzoic acid CAS No. 175153-03-4

4-(2-Oxopiperidin-1-yl)benzoic acid

Cat. No. B070208
M. Wt: 219.24 g/mol
InChI Key: WNHDBSPODXLMRX-UHFFFAOYSA-N
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Description

4-(2-Oxopiperidin-1-yl)benzoic acid is a compound that falls within the category of benzoic acid derivatives. These compounds are significant in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antibacterial, and anti-tumor properties (Hussein et al., 2023).

Synthesis Analysis

The synthesis of hydroxy benzoic acid derivatives, similar to 4-(2-Oxopiperidin-1-yl)benzoic acid, typically involves traditional organic synthesis methods. For example, new derivatives were synthesized and tested as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors using traditional synthesis techniques (Hussein et al., 2023).

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, including 4-(2-Oxopiperidin-1-yl)benzoic acid, plays a crucial role in their biological activity. Docking studies of similar compounds have shown binding energies comparable to standard drugs, indicating the significance of molecular structure in drug design (Hussein et al., 2023).

Chemical Reactions and Properties

Benzoic acid derivatives undergo various chemical reactions that contribute to their diverse properties. For instance, the acidolysis of lignin model compounds related to benzoic acid derivatives has shown significant reaction mechanisms, including hydride transfer, indicating the complex chemical behavior of these compounds (Yokoyama, 2015).

Physical Properties Analysis

The physical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the solubility, melting point, and crystalline structure can be affected by the presence of functional groups and the overall molecular architecture. However, specific data on 4-(2-Oxopiperidin-1-yl)benzoic acid's physical properties are not directly available in the provided research.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are pivotal for the therapeutic potential of benzoic acid derivatives. Their ability to interact with enzymes and receptors, as seen in docking studies, demonstrates the importance of understanding these chemical properties for drug development (Hussein et al., 2023).

Scientific Research Applications

  • Synthesis of Derivatives for Biological Applications : The synthesis of 4-[(3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid, a precursor of 4-[(1-carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid, is used in developing derivatives with potential biological applications (Rodríguez, Quiroga-Suavita, & Dotor Robayo, 2022).

  • Development of Novel Fluorescence Probes : Novel fluorescence probes like HPF and APF have been designed to detect highly reactive oxygen species, with applications in biological and chemical research (Setsukinai et al., 2003).

  • Dye-Sensitized Solar Cells : Derivatives of 4-(2-Oxopiperidin-1-yl)benzoic acid, such as EBTEBA, are used in dye-sensitized solar cells, impacting the energy level, light-harvesting ability, and cell stability in photoelectrochemical cells (Yang et al., 2016).

  • Anti-Cancer Agents : Substituted benzamides and benzoates derived from (Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoic acid have been synthesized as potential anti-cancer agents, showing potent activity in cell viability assays (Soni et al., 2015).

  • Anti-HIV Agents : Novel 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives have been synthesized and screened for anti-HIV-1 activity, displaying moderate to good inhibitory activity against HIV-1 growth (Sepehri et al., 2017).

  • Lanthanide Complexes for Luminescence : The study of 4-naphthalen-1-yl-benzoic acid ligands and their Eu(III)-cored complexes demonstrates their use in understanding the energy-transfer pathway in luminescent lanthanide complexes (Kim, Baek, & Kim, 2006).

Safety And Hazards

While specific safety and hazard information for “4-(2-Oxopiperidin-1-yl)benzoic acid” is not available, it’s important to handle all chemical compounds with care. Always follow safety guidelines, including wearing appropriate personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

4-(2-oxopiperidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-3-1-2-8-13(11)10-6-4-9(5-7-10)12(15)16/h4-7H,1-3,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHDBSPODXLMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426805
Record name 4-(2-oxopiperidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxopiperidin-1-yl)benzoic acid

CAS RN

175153-03-4
Record name 4-(2-Oxo-1-piperidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175153-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-oxopiperidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Yang, G Su, Y Ren, Y Chen - European Journal of Medicinal Chemistry, 2015 - Elsevier
The coagulation factor Xa (FXa) plays a central role in the blood coagulation cascade. Recent studies have shown that FXa is a particularly attractive target for the development of oral …
Number of citations: 13 www.sciencedirect.com
J Xing, L Yang, J Zhou, H Zhang - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
Factor Xa (fXa) is a crucial player in various thromboembolic disorders. Inhibition of fXa can provide safe and effective antithrombotic effects. In this study, a series of anthranilamide …
Number of citations: 9 www.sciencedirect.com
EC Cho, CY Liu, DW Tang, HY Lee - Journal of Enzyme Inhibition …, 2021 - Taylor & Francis
Five pathways involving different ring structures led to generation of fourteen thienylbenzamides (7–20) which display the structure-activity relationships of class I HDAC inhibitors. All …
Number of citations: 1 www.tandfonline.com

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